GMBS

Descripción general

Descripción

GMBS is a heterobifunctional cross-linking reagent that contains both NHS-ester and maleimide reactive groups. This compound is widely used in biochemical and biotechnological applications due to its ability to form stable covalent bonds with primary amines and sulfhydryl groups .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

GMBS is synthesized through a reaction between maleimidobutyric acid and N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

GMBS primarily undergoes substitution reactions. The NHS-ester group reacts with primary amines to form stable amide bonds, while the maleimide group reacts with sulfhydryl groups to form stable thioether linkages .

Common Reagents and Conditions

NHS-ester reactions: Typically occur at pH 7-9 with primary amines.

Maleimide reactions: Typically occur at pH 6.5-7.5 with sulfhydryl groups.

Major Products

The major products formed from these reactions are amide bonds and thioether linkages, which are stable and resistant to hydrolysis .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

GMBS features two reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide group. The NHS ester reacts with primary amines at neutral pH to form stable amide bonds, while the maleimide group reacts with thiol groups to create stable thioether linkages. This dual reactivity allows for targeted cross-linking between biomolecules that contain complementary functional groups.

Key Reactions Involved

- Amide Bond Formation :

- Thioether Linkage Formation :

These reactions are crucial for creating stable conjugates used in various biochemical assays.

Protein Conjugation

This compound is extensively used for the covalent conjugation of proteins and antibodies. Its ability to form stable linkages allows researchers to create antibody-enzyme conjugates essential for diagnostic assays.

| Application | Description |

|---|---|

| Antibody-Drug Conjugates | Used in targeted therapy by linking drugs to antibodies for specific delivery to cancer cells. |

| Enzyme-Linked Immunosorbent Assays (ELISA) | Facilitates the attachment of enzymes to antibodies for detection purposes. |

Bioconjugation Techniques

The versatility of this compound in bioconjugation techniques supports various applications, including:

- Fluorescent Labeling : this compound can be used to attach fluorescent tags to proteins for imaging studies.

- Peptide Array Development : It aids in the immobilization of peptides on solid supports for high-throughput screening applications.

Diagnostic Applications

This compound plays a significant role in developing diagnostic tools, particularly in immunoassays and biosensors. Its low immunogenicity compared to other cross-linkers enhances its suitability for clinical applications.

Case Study 1: Development of a Biosensor

A study demonstrated the application of this compound in creating a surface plasmon resonance (SPR) sensor chip for detecting TNT. The APTES-GMBS-based sensor exhibited high sensitivity and specificity due to the effective immobilization of recognition elements on the chip surface .

Case Study 2: Antibody Conjugation

Research involving this compound highlighted its effectiveness in forming stable antibody-enzyme conjugates. The resulting conjugates were utilized in ELISA formats, showcasing enhanced detection capabilities with minimal background noise.

Mecanismo De Acción

The mechanism of action of GMBS involves the formation of covalent bonds between its reactive groups and target molecules. The NHS-ester group reacts with primary amines to form stable amide bonds, while the maleimide group reacts with sulfhydryl groups to form stable thioether linkages. These reactions enable the cross-linking of biomolecules, enhancing their stability and functionality .

Comparación Con Compuestos Similares

GMBS is unique due to its dual reactivity towards both amines and sulfhydryl groups. Similar compounds include:

N-Succinimidyl 4-maleimidobutyrate: Another cross-linker with similar reactivity.

BMPS (N-(beta-Maleimidopropyloxy)succinimide): A related compound with a shorter spacer arm.

These compounds share similar reactivity but differ in their spacer arm lengths and specific applications .

Actividad Biológica

GMBS, or Glycidyl Methacrylate-Based Surfactants, has garnered attention in various fields of biological research due to its unique properties and potential applications. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting key studies, mechanisms of action, and relevant data.

Overview of this compound

This compound is primarily known for its role as a surfactant in various chemical processes. Its structure allows it to interact with biological membranes, potentially influencing cellular behavior. The compound's ability to modulate biological activity makes it a subject of interest in pharmacological research.

Mechanisms of Biological Activity

- Cell Membrane Interaction : this compound can alter the fluidity and permeability of cell membranes, facilitating the uptake of therapeutic agents into cells.

- Signal Transduction Modulation : By interacting with membrane proteins, this compound may influence signal transduction pathways, affecting cellular responses to external stimuli.

- Cytotoxicity : Studies have indicated that this compound exhibits cytotoxic effects on certain cancer cell lines, suggesting its potential as an anticancer agent.

Case Study: Cytotoxic Effects on Cancer Cells

A study conducted on various cancer cell lines demonstrated that this compound induces apoptosis through mitochondrial pathways. The findings are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 25 | Mitochondrial membrane disruption |

| MCF-7 (Breast) | 30 | Activation of caspase pathways |

| A549 (Lung) | 20 | ROS generation |

Table 1: Cytotoxicity of this compound on different cancer cell lines

Detailed Research Findings

- Study 1 : In vitro experiments revealed that this compound treatment led to increased reactive oxygen species (ROS) levels in HeLa cells, indicating oxidative stress as a mechanism for cell death.

- Study 2 : A comparative analysis showed that this compound was more effective than traditional chemotherapeutics in inducing apoptosis in resistant cancer cell lines, suggesting a novel mechanism of action.

Applications in Drug Development

The unique properties of this compound make it suitable for use in drug delivery systems. Its ability to enhance the solubility and stability of poorly soluble drugs can improve therapeutic outcomes. Additionally, the surfactant's role in targeting specific tissues can lead to more effective treatments with reduced side effects.

Propiedades

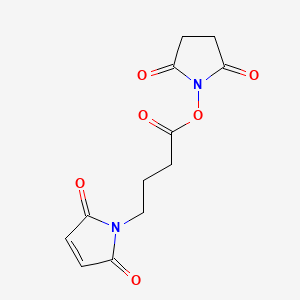

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-(2,5-dioxopyrrol-1-yl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O6/c15-8-3-4-9(16)13(8)7-1-2-12(19)20-14-10(17)5-6-11(14)18/h3-4H,1-2,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVGATNRYUYNBHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60230240 | |

| Record name | N-(gamma-Maleimidobutyryloxy)succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60230240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80307-12-6 | |

| Record name | N-(gamma-Maleimidobutyryloxy)succinimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080307126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(gamma-Maleimidobutyryloxy)succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60230240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Maleimidobutyric acid N-hydroxysuccinimide ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Succinimidyl 4-maleimidylbutyrate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7GNH9BK5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.